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Compound of Interest

Compound Name: HSK0935

Cat. No.: B607982 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of two sodium-glucose

cotransporter 2 (SGLT2) inhibitors: HSK0935 and canagliflozin. Due to the absence of direct

head-to-head in vivo studies, this comparison is based on data from separate preclinical trials.

While both compounds demonstrate efficacy in promoting urinary glucose excretion and

improving glycemic control, the available data for HSK0935 is less extensive than for the well-

established drug, canagliflozin. This document summarizes the key findings from rodent and

primate studies, detailing experimental protocols and presenting quantitative data in a

structured format to facilitate comparison.

Mechanism of Action: SGLT2 Inhibition
Both HSK0935 and canagliflozin share a common mechanism of action. They selectively inhibit

SGLT2, a protein primarily responsible for the reabsorption of glucose in the proximal renal

tubules of the kidneys.[1] By blocking SGLT2, these drugs reduce the amount of glucose

reabsorbed into the bloodstream, leading to increased urinary glucose excretion (UGE).[1][2]

This process helps to lower blood glucose levels in an insulin-independent manner, making

SGLT2 inhibitors an effective therapeutic strategy for managing type 2 diabetes.[1]
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Caption: Simplified signaling pathway of SGLT2 inhibition.

In Vivo Efficacy Data
The following tables summarize the key in vivo efficacy data for HSK0935 and canagliflozin

from separate studies. It is critical to note that the experimental conditions, including the animal

models, dosages, and duration of treatment, differ between the studies, precluding a direct,

definitive comparison.

Urinary Glucose Excretion (UGE)
Table 1: Comparison of Urinary Glucose Excretion (UGE) in Animal Models
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Compoun
d

Animal
Model

Dose Duration
24-hour
UGE (g)

Fold
Increase
vs.
Control

Referenc
e

HSK0935

Sprague-

Dawley

Rats

3 mg/kg
Single

Dose

Not

Reported
Robust [2]

Rhesus

Monkeys
3 mg/kg

Single

Dose

Not

Reported

More than

in rats
[2]

Canaglifloz

in

Zucker

Diabetic

Fatty (ZDF)

Rats

1 mg/kg
Single

Dose

Not

Reported

Significantl

y

Increased

[3][4]

db/db Mice 3-30 mg/kg Acute

Dose-

dependent

increase

Not

Reported
[3][4]

High-Fat

Diet-Fed

Mice

10 mg/kg 4 weeks ~10 g/day
Not

Reported
[5]

Glycemic Control
Table 2: Comparison of Glycemic Control Parameters in Diabetic Animal Models
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Compoun
d

Animal
Model

Dose Duration
Paramete
r

Change
from
Baseline/
Control

Referenc
e

HSK0935
Not

Reported

Not

Reported

Not

Reported

Not

Reported

Not

Reported

Canaglifloz

in

Zucker

Diabetic

Fatty (ZDF)

Rats

3-30 mg/kg 4 weeks HbA1c Decreased [3][4]

Blood

Glucose
Decreased [3][4]

db/db Mice 3-30 mg/kg Acute
Blood

Glucose

Dose-

dependent

decrease

[3][4]

TallyHO

Mice

100 ppm in

chow (~20

mg/kg/day)

12 weeks
Blood

Glucose
Normalized [1]

HbA1c Normalized [1]

Body Weight
Table 3: Comparison of Body Weight Changes in Animal Models
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Compound
Animal
Model

Dose Duration
Body
Weight
Change

Reference

HSK0935 Not Reported Not Reported Not Reported Not Reported

Canagliflozin

Zucker

Diabetic Fatty

(ZDF) Rats

3-30 mg/kg 4 weeks Reduced gain [3][4]

High-Fat

Diet-Fed

Mice

10 mg/kg 4 weeks Reduced gain [5]

TallyHO Mice

100 ppm in

chow (~20

mg/kg/day)

12 weeks Normalized [1]

Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing the results from these

independent studies.

HSK0935 In Vivo Studies
Urinary Glucose Excretion in Sprague-Dawley Rats and Rhesus Monkeys:

Animal Model: Male Sprague-Dawley rats and male Rhesus monkeys.

Drug Administration: A single oral dose of HSK0935 (3 mg/kg) was administered.

Data Collection: Urine was collected over a 24-hour period, and urinary glucose

concentration was measured to determine total glucose excretion.

Reported Outcome: HSK0935 induced robust urinary glucose excretion in rats and a more

pronounced effect in Rhesus monkeys.[2]

Canagliflozin In Vivo Studies
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Efficacy in Zucker Diabetic Fatty (ZDF) Rats:

Animal Model: Male Zucker Diabetic Fatty (ZDF) rats, a model of type 2 diabetes.

Drug Administration: Canagliflozin was administered orally at doses ranging from 3 to 30

mg/kg for 4 weeks.

Data Collection: Blood glucose levels were monitored weekly. At the end of the study,

HbA1c, plasma glucose, and insulin levels were measured. An oral glucose tolerance test

(OGTT) was also performed.

Reported Outcomes: Canagliflozin treatment decreased HbA1c and blood glucose levels,

and improved measures of insulin secretion.[3][4]

Efficacy in db/db Mice:

Animal Model: db/db mice, a genetic model of obesity and type 2 diabetes.

Drug Administration: A single acute oral dose of canagliflozin (3-30 mg/kg) was

administered.

Data Collection: Blood glucose levels were monitored at several time points post-dosing.

Reported Outcome: Canagliflozin caused a dose-dependent decrease in blood glucose

concentrations.[3][4]

Efficacy in TallyHO Mice:

Animal Model: Male TallyHO (TH) mice, a polygenic model of early-onset type 2 diabetes

and obesity.

Drug Administration: Canagliflozin was administered in the chow at 100 ppm

(approximating 20 mg/kg/day) for 12 weeks.

Data Collection: Blood glucose and HbA1c levels were measured.

Reported Outcomes: Canagliflozin treatment normalized both blood glucose and HbA1c

levels compared to untreated hyperglycemic TH mice.[1]
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HSK0935 Workflow Canagliflozin Workflow (Example: ZDF Rat Study)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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